Product packaging for 4-(4-Bromophenyl)-1-phenylbutan-1-one(Cat. No.:CAS No. 1225857-78-2)

4-(4-Bromophenyl)-1-phenylbutan-1-one

Cat. No.: B1375195
CAS No.: 1225857-78-2
M. Wt: 303.19 g/mol
InChI Key: JVHPRBJJKZQBPR-UHFFFAOYSA-N
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Description

Contextualization of the Butan-1-one Core Structure in Organic Synthesis

The butan-1-one scaffold is a fundamental structural motif in organic chemistry. It consists of a four-carbon chain with a carbonyl group at the first position (C1). This ketone functionality is a site of rich reactivity, serving as an electrophilic center for nucleophilic attack and possessing acidic alpha-protons that can be deprotonated to form enolates.

The versatility of the butan-1-one core allows it to be a precursor and key intermediate in the synthesis of a wide array of more complex molecules. Its carbonyl group can undergo a variety of transformations, including:

Reductions: To form secondary alcohols.

Reductive Amination: To generate amines.

Wittig Reaction: To create alkenes.

Aldol (B89426) Condensation: To form new carbon-carbon bonds.

In the context of 4-(4-Bromophenyl)-1-phenylbutan-1-one, the butan-1-one chain acts as a flexible linker connecting two distinct aromatic systems. The ketone can be subsequently reduced to an alkane substituent through methods like the Wolff–Kishner or Clemmensen reductions if desired. organic-chemistry.org The presence of this core structure provides a robust and adaptable framework for building diverse molecular architectures.

Strategic Importance of Brominated Aromatic Substructures in Chemical Transformations

Aromatic bromides are foundational building blocks in synthetic organic chemistry, primarily due to the bromine atom's role as an excellent leaving group and a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The presence of a bromine atom on an aromatic ring, as seen in the 4-bromophenyl group of the target molecule, opens up a vast array of synthetic possibilities.

The most significant application of aryl bromides is in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org These reactions, which earned the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.org Key examples of such reactions where aryl bromides are critical substrates include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

Stille Coupling: Reaction with organotin compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The bromine atom's reactivity allows for the precise and efficient introduction of new functional groups or molecular fragments at the para-position of the phenyl ring, making the 4-(4-bromophenyl) substructure a key strategic element for molecular elaboration. nih.govresearchgate.net

Overview of the Chemical Landscape Pertaining to this compound and Related Architectures

This compound belongs to the class of aromatic ketones. Its synthesis can be envisioned through established methodologies such as the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com This would typically involve the reaction of a benzene (B151609) ring with a 4-(4-bromophenyl)butanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgwikipedia.org

The molecule itself serves as a bifunctional intermediate. The ketone moiety allows for modifications to the butanone chain, while the bromophenyl group is primed for cross-coupling reactions. This dual reactivity makes it a valuable precursor for synthesizing complex, poly-aromatic systems or other targeted molecules where a diarylbutane or related framework is desired. For instance, the bromine atom can be substituted with various aryl, alkyl, or functional groups via Suzuki or other coupling reactions, leading to a diverse library of derivatives.

Below are the key chemical properties of the compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₁₅BrO
Molecular Weight 303.2 g/mol
Monoisotopic Mass 302.03064 Da
CAS Number 1399246-85-2
IUPAC Name This compound

| SMILES | C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br |

Data sourced from PubChem CID 64505732. nih.govuni.lu

Table 2: Predicted Properties of this compound

Property Value
XLogP3 (Predicted) 4.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

| Rotatable Bond Count | 5 |

Data sourced from PubChem CID 64505732. nih.gov

The study of related structures, such as 3-(4-bromobenzoyl) prop-2-enoic acid, has shown their utility in generating various heterocyclic compounds, indicating the potential of the 4-bromophenyl ketone moiety as a starting point for synthesizing diverse chemical scaffolds. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3-(4-bromobenzoyl) prop-2-enoic acid
4-(4-bromophenyl)butanoyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrO B1375195 4-(4-Bromophenyl)-1-phenylbutan-1-one CAS No. 1225857-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPRBJJKZQBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Bromophenyl 1 Phenylbutan 1 One

Chemo- and Regioselective Construction Strategies

The precise control of chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity) is paramount in modern organic synthesis. For a molecule like 4-(4-Bromophenyl)-1-phenylbutan-1-one, which possesses two distinct aromatic rings and a flexible aliphatic linker, these principles guide the selection of an appropriate synthetic route to ensure the desired isomer is formed exclusively.

Friedel-Crafts Acylation Approaches and Variations

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones through the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org The product, an aryl ketone, is deactivated towards further substitution, which conveniently prevents polyacylation reactions. organic-chemistry.orglibretexts.org

For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisaged:

Acylation of Bromobenzene (B47551): This route involves the reaction of bromobenzene with 4-phenylbutanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The bromine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Therefore, the acylation is expected to yield a mixture of ortho and para isomers. The para-substituted product, this compound, is typically the major product due to reduced steric hindrance compared to the ortho position.

Reactants: Bromobenzene and 4-phenylbutanoyl chloride

Catalyst: AlCl₃ (stoichiometric amount typically required) organic-chemistry.org

Product: Primarily this compound, with the potential for the ortho isomer as a byproduct.

Acylation of Benzene: An alternative approach is the acylation of benzene with 4-(4-bromophenyl)butanoyl chloride. In this case, the regioselectivity is not a concern with respect to the benzene ring. This method directly yields the desired product without isomeric byproducts from the acylation step.

Reactants: Benzene and 4-(4-bromophenyl)butanoyl chloride

Catalyst: AlCl₃

Product: this compound

The acylium ion, the key electrophile in this reaction, is stabilized by resonance and does not undergo rearrangement, a significant advantage over Friedel-Crafts alkylation. libretexts.orgyoutube.com However, the reaction typically requires stoichiometric amounts of the catalyst, as both the acyl chloride and the resulting ketone product form complexes with the Lewis acid. organic-chemistry.org

Organometallic Cross-Coupling Strategies for C-C Bond Formation

Organometallic cross-coupling reactions provide a powerful and versatile alternative for constructing the carbon skeleton of this compound. These reactions, often catalyzed by transition metals like palladium or nickel, involve the coupling of an organometallic reagent with an organic halide or triflate. nih.gov

A plausible retrosynthetic analysis suggests disconnecting the molecule at one of the C(sp²)-C(sp³) bonds or the C(sp³)-C(sp³) bonds of the butane (B89635) chain. For instance, a Negishi-type coupling could be employed:

Strategy: Coupling of an organozinc reagent with an aryl halide.

Route: This could involve the reaction of a phenylzinc reagent with 1-bromo-4-(4-bromophenyl)butane or, conversely, a (4-bromophenyl)zinc reagent with 4-bromo-1-phenylbutane. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The efficiency and success of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. Modern advancements have led to catalysts that are effective at low loadings and tolerant of a wide range of functional groups. nih.gov For example, the combination of Pd(OAc)₂ and Bu₄NBr has been shown to catalyze the cross-coupling between aryl iodides and alkylzinc reagents efficiently at room temperature. nih.gov

Enantioselective and Diastereoselective Syntheses of Analogues

While the parent molecule this compound is achiral, the introduction of substituents on the aliphatic chain can create stereocenters, necessitating enantioselective or diastereoselective synthetic methods. Research into analogues of this compound has led to the development of sophisticated asymmetric syntheses.

A notable example is the large-scale enantioselective synthesis of (S)-3-(4-Bromophenyl)butanoic acid, a closely related analogue. orgsyn.org This synthesis utilizes a rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate. The key to the high enantioselectivity is the use of a chiral phosphine (B1218219) ligand, (R)-BINAP. orgsyn.org

Catalyst ComponentReagent/SolventRoleReference
Bis(norbornadiene)rhodium(I) tetrafluoroborate(4-Bromophenyl)boronic acidRhodium Precatalyst orgsyn.org
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)Ethyl crotonateChiral Ligand orgsyn.org
1,4-Dioxane / WaterTriethylamineSolvent System orgsyn.org
TriethylamineEthyl crotonateBase orgsyn.org
A summary of the catalytic system used for the enantioselective synthesis of an analogue. orgsyn.org

This methodology provides the desired product, (S)-ethyl 3-(4-bromophenyl)butanoate, in high yield and excellent enantiomeric excess, which can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org Such strategies, which employ chiral catalysts to control the stereochemical outcome of a reaction, are fundamental to modern pharmaceutical synthesis. nih.govnih.gov

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes. mdpi.com For the synthesis of this compound, this involves developing more efficient catalytic systems and exploring atom-economical and solvent-free methodologies.

Catalytic Systems for Enhanced Efficiency

Traditional Friedel-Crafts acylations are often inefficient from a green chemistry perspective due to the use of stoichiometric, water-sensitive, and non-recyclable Lewis acid catalysts like AlCl₃. Modern research focuses on developing heterogeneous catalysts or using catalytic quantities of more environmentally benign acids.

Solid Acid Catalysts: Zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and solid-supported acids can replace traditional Lewis acids. mdpi.com These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying work-up procedures.

Improved Cross-Coupling Catalysts: In the context of organometallic routes, catalyst efficiency is key. The development of highly active palladium or nickel catalysts with specialized ligands allows for very low catalyst loadings (measured in parts per million), reducing cost and minimizing metal contamination in the final product. nih.gov

Solvent-Free and Atom-Economical Methodologies

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. Synthetic routes with high atom economy are inherently greener as they generate less waste.

Reaction Design: Addition reactions, such as the cross-coupling approaches, generally have higher atom economy than substitution or elimination reactions. A well-designed synthesis of this compound would maximize the incorporation of atoms from the key building blocks into the final structure.

Solvent Minimization: Organic solvents account for a significant portion of the waste generated in chemical processes. Research into solvent-free reaction conditions is a key area of green chemistry. mdpi.com Methodologies such as mechanochemistry (ball milling), reactions in supercritical fluids, or the use of ionic liquids as recyclable reaction media are being explored to reduce reliance on volatile organic solvents.

By integrating efficient catalytic systems with atom-economical reaction designs and minimizing solvent use, the synthesis of this compound can be aligned with the principles of sustainability. semanticscholar.orgnih.gov

Multi-Component Reactions Incorporating the Butan-1-one Skeleton

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented in the literature, the construction of the related 1,4-dicarbonyl scaffold can be achieved through such strategies. These methods could be conceptually adapted for the synthesis of the target molecule.

One notable approach is the three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile, which has been shown to produce 1,4-diketone frameworks under aqueous and catalyst-free conditions. rsc.org Another strategy involves the Stetter reaction, a nucleophilic acylation that forms 1,4-dicarbonyl compounds through the reaction of an aldehyde and a Michael acceptor, catalyzed by an N-heterocyclic carbene. researchgate.net Furthermore, stereodivergent syntheses of 1,4-dicarbonyl compounds have been developed, for instance, through a sulfonium (B1226848) rearrangement mechanism. nih.govacs.org These methodologies provide a foundation for designing a convergent synthesis of this compound.

A hypothetical multi-component approach for this compound could involve the reaction of a bromophenyl-containing starting material, a phenyl-containing component, and a four-carbon building block. However, the development of such a specific and efficient MCR remains an area for further research.

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, two classical and robust methods are most likely to be considered for scale-up: Friedel-Crafts acylation and Grignard reagent addition.

Friedel-Crafts Acylation Route:

A primary route for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-(4-bromophenyl)butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Key optimization parameters for this reaction include:

Catalyst Loading: Minimizing the amount of Lewis acid is crucial for reducing cost and waste. Stoichiometric amounts are often required, but catalytic systems are continuously being explored.

Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity. Common solvents include chlorinated hydrocarbons or nitrobenzene.

Temperature Control: Friedel-Crafts acylations are often exothermic, and maintaining a controlled temperature is essential to prevent side reactions and ensure product quality.

Work-up Procedure: The quenching and work-up of the reaction mixture must be carefully designed to handle the acidic catalyst and isolate the product efficiently.

Table 1: Representative Parameters for Optimization of Friedel-Crafts Acylation of Arenes

ParameterLaboratory ScalePilot/Industrial Scale Consideration
Catalyst AlCl₃, FeCl₃Use of more environmentally benign or recyclable catalysts.
Solvent Dichloromethane, NitrobenzeneReplacement with greener solvents, solvent recovery and recycling.
Temperature 0 °C to room temperaturePrecise temperature control using jacketed reactors to manage exotherms.
Reaction Time 2-24 hoursOptimization to reduce cycle time and increase throughput.
Work-up Aqueous quench and extractionPhase-split optimization, minimization of aqueous waste.

This table presents generalized data for Friedel-Crafts acylation reactions and should be considered as a guideline for the synthesis of the target compound.

Grignard Reagent Addition Route:

An alternative approach involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a suitable phenyl-containing electrophile that can be converted to the butan-1-one structure. For instance, the reaction with γ-butyrolactone followed by an oxidative workup, or reaction with a Weinreb amide derived from a phenyl-substituted carboxylic acid.

Optimization and scale-up of Grignard reactions present their own set of challenges:

Initiation: The initiation of Grignard reagent formation can be inconsistent on a large scale. Careful control of magnesium activation and solvent purity is critical.

Exothermicity: The addition of the Grignard reagent to the electrophile is highly exothermic and requires efficient heat management.

Solvent: Anhydrous ethers like THF or diethyl ether are typically used, which are flammable and require specialized handling and safety protocols on a large scale.

Quenching: The quenching of the reaction with an acidic solution must be performed carefully to avoid uncontrolled exotherms.

Table 2: Key Considerations for the Scale-Up of Grignard Reactions

ParameterLaboratory ScalePilot/Industrial Scale Consideration
Reagent Purity High purity magnesium and dry solvents.Stringent quality control of raw materials.
Initiation Mechanical stirring, iodine chip.Controlled addition of initiator, monitoring for onset of reaction.
Addition Rate Dropwise addition.Controlled feed rate with real-time temperature monitoring.
Solvent Handling Glassware under inert atmosphere.Closed systems, nitrogen blanketing, spark-proof equipment.
Agitation Magnetic or overhead stirring.Efficient mechanical agitation to ensure good mass and heat transfer.

This table provides general considerations for the scale-up of Grignard reactions and is applicable to the synthesis of precursors for the target compound.

The successful scale-up of the synthesis of this compound would likely involve a detailed process hazard analysis (PHA) and the use of in-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), to track reaction progress and ensure consistency between batches. researchgate.netmt.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 4 Bromophenyl 1 Phenylbutan 1 One

Reactivity at the Ketone Functionality

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity.

Stereoselective Reduction Reactions

The reduction of the ketone in 4-(4-Bromophenyl)-1-phenylbutan-1-one to a secondary alcohol, 4-(4-Bromophenyl)-1-phenylbutan-1-ol, can be achieved using various reducing agents. When the goal is to produce a specific stereoisomer (enantiomer or diastereomer), stereoselective reduction methods are employed. This is typically accomplished by using chiral reducing agents or catalysts.

High diastereoselectivity in such reductions can often be explained by steric approach control, where the reducing agent attacks the carbonyl carbon from the less sterically hindered face of the molecule. mdpi.com For example, the use of sodium borohydride (B1222165) in the presence of a chiral auxiliary or a Corey-Bakshi-Shibata (CBS) catalyst can facilitate the enantioselective formation of one alcohol enantiomer over the other. The choice of reagent and reaction conditions determines the degree of stereoselectivity.

Table 1: Common Reagents for Stereoselective Ketone Reduction

Reagent/Catalyst SystemType of ReductionExpected Product
Sodium Borohydride (NaBH₄) / Cerium(III) chlorideStandard ReductionRacemic 4-(4-Bromophenyl)-1-phenylbutan-1-ol
Corey-Bakshi-Shibata (CBS) CatalystEnantioselective Reduction(R)- or (S)-4-(4-Bromophenyl)-1-phenylbutan-1-ol
Sodium cyanoborohydride (NaBH₃CN) at controlled pHStereoselective Reduction4-(4-Bromophenyl)-1-phenylbutan-1-ol mdpi.com

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles. youtube.com This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

The mechanism proceeds in two general ways:

With Strong Nucleophiles (e.g., Grignard reagents, organolithiums): The nucleophile directly attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. youtube.com

With Weak Nucleophiles (e.g., alcohols, amines, cyanide): The reaction is typically catalyzed by an acid. The acid first protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. youtube.com

For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would result in the formation of 1-(4-bromophenyl)-4-phenylpentan-4-ol after protonation.

Enolization, Alkylation, and Condensation Reactions

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. This enolate is a potent nucleophile and can participate in several important reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. This allows for the extension of the carbon chain.

Condensation Reactions: The enolate can act as a nucleophile and attack another carbonyl group in what is known as an aldol (B89426) condensation. This reaction is a powerful tool for forming larger, more complex molecules. The reaction of the enolate of this compound with an aldehyde or another ketone would lead to the formation of a β-hydroxy ketone, which can subsequently be dehydrated to form an α,β-unsaturated ketone.

Transformations Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for transformations, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these processes.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.com In each case, a palladium catalyst facilitates the coupling of the aryl bromide with a specific organometallic or unsaturated partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an arylboronic acid would yield a biaryl product. mdpi.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction would attach a vinyl group to the phenyl ring of the starting material.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. nih.gov It is typically catalyzed by palladium and co-catalyzed by a copper species, although copper-free versions exist. nih.govorganic-chemistry.org This method is used to synthesize aryl-substituted alkynes.

Negishi Coupling: The Negishi coupling is a versatile reaction that couples the aryl bromide with an organozinc compound. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and allows for the formation of C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. wikipedia.orgmit.edu

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

Reaction NameCoupling PartnerCatalystBaseSolvent
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF
Heck AlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMF
Negishi R-ZnXPd(PPh₃)₄, Pd(dppf)Cl₂None requiredTHF, DMF

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. pressbooks.pub In this process, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the alkyl ketone substituent is a weak deactivating group and is not positioned to provide the necessary resonance stabilization. Therefore, the compound is considered unactivated towards SNAr, and such reactions are unlikely to occur under standard conditions. Simple aryl halides are generally resistant to nucleophilic attack unless under very harsh conditions or when activated by potent electron-attracting groups. libretexts.orgyoutube.com

Lithiation and Grignard Reagent Formation and Subsequent Derivatization

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for the formation of potent organometallic reagents, namely organolithium and Grignard reagents. These intermediates are highly valuable in synthetic chemistry for the construction of new carbon-carbon bonds.

Lithiation of this compound can be achieved through a lithium-halogen exchange reaction. wikipedia.orgprinceton.edu This process typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent. harvard.eduacs.org The reaction proceeds via a nucleophilic attack of the organolithium's carbanion on the bromine atom, leading to the formation of a new organolithium species, 4-(4-lithiophenyl)-1-phenylbutan-1-one, and the corresponding alkyl bromide. The rate of this exchange is generally fast, often exceeding the rates of other potential side reactions if the conditions are carefully controlled. harvard.edu The stability of the resulting aryllithium reagent is a key factor in the success of this reaction.

Once formed, the lithiated derivative of this compound is a powerful nucleophile and a strong base. It can be readily derivatized by quenching with a variety of electrophiles. For instance, reaction with aldehydes or ketones will yield the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide will produce a carboxylic acid derivative, and reaction with alkyl halides can introduce new alkyl chains.

Grignard reagent formation offers an alternative route to a powerful carbon nucleophile from this compound. mnstate.edu This involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comalfredstate.edu The magnesium inserts into the carbon-bromine bond, forming the corresponding Grignard reagent, 4-(4-(bromomagnesio)phenyl)-1-phenylbutan-1-one. mnstate.eduunp.edu.ar The successful formation of the Grignard reagent is highly dependent on the purity and activation of the magnesium surface, as a passivating layer of magnesium oxide can inhibit the reaction. mnstate.edu

Similar to the organolithium counterpart, the Grignard reagent of this compound is a versatile intermediate for forming new carbon-carbon bonds. It readily reacts with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to yield a variety of functionalized products. aroonchande.com

ReagentProduct of Derivatization
Aldehyde (e.g., Benzaldehyde)Secondary Alcohol
Ketone (e.g., Acetone)Tertiary Alcohol
Carbon Dioxide (CO2)Carboxylic Acid
Alkyl Halide (e.g., Methyl Iodide)Alkylated Arene

Remote Functionalization and C-H Activation Studies

The aliphatic butyl chain in this compound presents opportunities for remote C-H functionalization, a cutting-edge area of synthetic chemistry that allows for the selective modification of C-H bonds that are distant from activating functional groups. researchgate.netrsc.org While direct C-H activation of the unactivated sp³ C-H bonds in the butyl chain is challenging, various strategies employing directing groups or radical translocation can be envisioned.

One potential approach involves the use of a directing group that can position a transition metal catalyst in proximity to a specific C-H bond on the butyl chain. mpg.deresearchgate.net For instance, the ketone carbonyl group itself could potentially act as a weak directing group in certain catalytic systems. Alternatively, a more strongly coordinating group could be temporarily installed to direct the C-H activation to a desired position.

Radical translocation represents another promising avenue for the remote functionalization of this compound. researchgate.net This strategy often involves the generation of a radical at a specific site in the molecule, which then undergoes an intramolecular hydrogen atom transfer (HAT) to generate a new radical at a remote position. This newly formed radical can then be trapped by a suitable reagent. For the target molecule, a radical could potentially be generated at the aryl bromide position, which could then facilitate remote C-H functionalization through a 1,5- or 1,6-HAT process.

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions and elucidating the underlying mechanistic pathways.

Eyring Plot Analysis for Activation Parameters

The Eyring equation provides a theoretical framework for understanding the temperature dependence of reaction rates and allows for the determination of key activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). researchgate.netresearchgate.netwikipedia.org By measuring the rate constant (k) of a reaction at various temperatures (T), an Eyring plot of ln(k/T) versus 1/T can be constructed. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

For reactions involving this compound, such as its Grignard formation or subsequent derivatization, Eyring plot analysis can provide valuable mechanistic insights. For instance, the magnitude and sign of ΔS‡ can indicate the degree of order in the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in associative mechanisms, while a positive ΔS‡ points to a more disordered transition state, often seen in dissociative mechanisms. A study on the C-S coupling of arylmagnesium bromides with phenyl tosylate utilized an Eyring plot to determine the activation parameters, which were consistent with a nucleophilic addition mechanism. researchgate.net

ParameterInformation Gained
Enthalpy of Activation (ΔH‡)The energy barrier of the reaction.
Entropy of Activation (ΔS‡)The change in disorder from reactants to the transition state.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgias.ac.innumberanalytics.com In the context of this compound, isotopic labeling can be employed in several ways to elucidate reaction mechanisms.

For example, to study the mechanism of a reaction at the benzylic position of the butyl chain, the hydrogen atoms at this position could be replaced with deuterium (B1214612). By analyzing the position of the deuterium label in the product, one can determine whether these C-H bonds are broken during the reaction. Similarly, labeling the carbonyl oxygen with ¹⁸O could be used to follow its fate in reactions involving the ketone group.

In the study of Grignard reagent formation, deuterium labeling of the solvent can be used to probe the reactivity of the intermediate. Quenching the reaction mixture with D₂O and analyzing the product for deuterium incorporation can confirm the formation of the Grignard reagent and provide insights into its basicity. ias.ac.in Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled substrate is compared to the rate with an unlabeled substrate, can provide information about bond-breaking events in the rate-determining step of a reaction. ias.ac.in

IsotopePotential Application
Deuterium (²H)Probing C-H bond cleavage, quenching organometallic intermediates.
Carbon-13 (¹³C)Tracing the carbon skeleton in rearrangement reactions. wikipedia.org
Oxygen-18 (¹⁸O)Investigating reactions involving the carbonyl group. numberanalytics.com

Advanced Structural Characterization and Spectroscopic Analysis of 4 4 Bromophenyl 1 Phenylbutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 4-(4-Bromophenyl)-1-phenylbutan-1-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

Based on established substituent effects and data from analogous compounds such as 4-phenylbutan-1-one and 4'-bromoacetophenone, the following ¹H and ¹³C NMR chemical shifts are predicted.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
1--~199.0
2~3.05Triplet (t)~38.0
3~2.15Quintet (quin)~28.0
4~2.75Triplet (t)~34.0
5--~140.0
6, 10~7.15Doublet (d)~130.0
7, 9~7.40Doublet (d)~131.8
8--~120.0
11--~136.5
12, 16~7.95Doublet (d)~128.5
13, 15~7.50Triplet (t)~128.8
14~7.60Triplet (t)~133.5

To confirm the predicted assignments and establish through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the integrity of the butanone chain. Aromatic correlations would also be observed between adjacent protons on both phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C4, and all protonated aromatic carbons (C6, C7, C9, C10, C12, C13, C14, C15, C16).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

Protons at C2 correlating to the carbonyl carbon C1 and to C4.

Protons at C12/16 correlating to the carbonyl carbon C1 and the quaternary carbon C11.

Protons at C4 correlating to the quaternary carbon C5 of the bromophenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For a flexible molecule like this, they can provide insights into the preferred solution-state conformation by showing correlations between protons that are close in space, such as between the C2 protons and the ortho protons (C12/16) of the benzoyl group.

The aliphatic chain connecting the two aromatic rings allows for considerable conformational flexibility. Rotation around the C2-C3 and C3-C4 bonds, as well as the bonds connecting the rings to the chain, can be studied using Dynamic NMR (DNMR). By acquiring spectra at various temperatures, it may be possible to observe the broadening and coalescence of signals corresponding to protons or carbons that are in exchanging environments. This analysis can provide the energy barriers for conformational changes, offering insight into the molecule's dynamic behavior in solution. For aryl alkyl ketones, hindered rotation around the aryl-carbonyl bond can sometimes be observed, though in this specific, non-ortho-substituted case, such a barrier is expected to be low.

In the solid state, where molecular motion is restricted, Solid-State NMR (SSNMR) can provide valuable information. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would reveal distinct signals for each carbon in the asymmetric unit of the crystal lattice. The presence of multiple peaks for a single carbon position could indicate the existence of different crystalline forms (polymorphs) or non-equivalent molecules within the crystal structure. Furthermore, ⁷⁹Br/⁸¹Br SSNMR, although challenging due to the large quadrupolar moments of these nuclei, could directly probe the local environment around the bromine atom, offering a sensitive tool for detecting subtle structural variations in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of key functional groups.

Predicted Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity Assignment
C-H Stretch (Aromatic)3100-3000StrongPhenyl rings
C-H Stretch (Aliphatic)2950-2850MediumButanone chain
C=O Stretch (Ketone)~1685MediumAryl ketone
C=C Stretch (Aromatic)1600-1450StrongPhenyl rings
C-Br Stretch600-500StrongBromophenyl group

The IR spectrum is expected to be dominated by a strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone carbonyl stretch. The C-H stretching vibrations of the aromatic and aliphatic portions will appear in the 3100-2850 cm⁻¹ region. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br stretch, which often give rise to strong Raman signals.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₆H₁₅BrO), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2) of approximately equal intensity.

Predicted HRMS Data

Ion Formula Calculated m/z
[M(⁷⁹Br)]⁺C₁₆H₁₅⁷⁹BrO⁺302.0306
[M(⁸¹Br)]⁺C₁₆H₁₅⁸¹BrO⁺304.0286
[M(⁷⁹Br)+H]⁺C₁₆H₁₆⁷⁹BrO⁺303.0384
[M(⁸¹Br)+H]⁺C₁₆H₁₆⁸¹BrO⁺305.0363
[M(⁷⁹Br)+Na]⁺C₁₆H₁₅⁷⁹BrNaO⁺325.0200
[M(⁸¹Br)+Na]⁺C₁₆H₁₅⁸¹BrNaO⁺327.0180

Proposed Fragmentation Pathway

Under electron ionization (EI), the molecular ion will undergo fragmentation. The most characteristic fragmentations for phenyl ketones are α-cleavage and McLafferty rearrangement.

α-Cleavage: The bond between the carbonyl group and the aliphatic chain is prone to cleavage. This would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum of phenyl ketones.

Loss of Benzoyl Radical: Cleavage can also result in the loss of the benzoyl radical, leading to a fragment containing the bromophenylbutyl chain.

McLafferty Rearrangement: A γ-hydrogen transfer from the aliphatic chain to the carbonyl oxygen can occur, followed by β-cleavage, leading to the loss of a neutral alkene molecule.

Bromine-Containing Fragments: Fragments containing the bromophenyl group are also expected, such as the bromobenzyl cation (m/z 169/171) or the bromophenyl cation (m/z 155/157).

The combination of these advanced spectroscopic techniques provides a robust and detailed framework for the complete structural and conformational characterization of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides critical information about the fragmentation pathways of this compound, offering confirmation of its molecular structure. Upon ionization, typically forming a protonated molecule [M+H]⁺, the compound exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br), with two peaks of nearly equal intensity separated by 2 m/z units. Collision-induced dissociation (CID) of the precursor ion initiates fragmentation, primarily through cleavages at positions alpha to the carbonyl group and charge- or radical-directed pathways along the alkyl chain. wvu.edu

The fragmentation of related synthetic cathinones and α-pyrrolidinophenones, which share the alkylphenone core, provides a model for the expected fragmentation pathways. wvu.eduresearchgate.net A dominant fragmentation route for butyrophenone-type structures is the alpha-cleavage of the bond between the carbonyl carbon and the alkyl chain. This process leads to the formation of a stable benzoyl cation. Subsequent fragmentation of this ion is also common.

Key fragmentation pathways include:

Formation of the Benzoyl Cation: The most prominent fragmentation is the cleavage of the C1-C2 bond of the butane (B89635) chain, yielding the benzoyl cation (C₆H₅CO⁺).

Formation of the Tropylium (B1234903) Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺), which can rearrange to the highly stable tropylium ion (C₇H₇⁺). researchgate.net

Chain Cleavage: Fragmentation can also occur along the butyl chain, leading to the loss of neutral alkenes. researchgate.net

Bromophenyl-Containing Fragments: Cleavage can also result in fragments that retain the 4-bromophenyl moiety, although these are often less abundant than the benzoyl-derived ions.

The following interactive table summarizes the primary fragments anticipated in the MS/MS spectrum of this compound.

m/z (for ⁷⁹Br)Proposed FormulaProposed Structure/Origin
303/305[C₁₆H₁₆BrO]⁺Protonated Molecular Ion [M+H]⁺
105[C₇H₅O]⁺Benzoyl cation (from α-cleavage)
91[C₇H₇]⁺Tropylium ion (from further fragmentation)
77[C₆H₅]⁺Phenyl cation (from benzoyl cation)

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, its solid-state structure can be reliably inferred from the analysis of closely related compounds, such as 1-(4-bromophenyl)but-3-yn-1-one and other bromophenyl derivatives. nih.govnih.gov These studies provide a robust framework for understanding the conformational preferences and intermolecular forces that govern the crystal packing of the title compound.

Conformational Analysis and Torsional Angle Relationships

Conformational analysis involves the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, the primary sources of conformational flexibility are the torsional angles along the four-carbon aliphatic chain and the rotation of the two aromatic rings.

Ring-Carbonyl Orientation: In the crystal structure of the analogous 1-(4-bromophenyl)but-3-yn-1-one, the phenyl ring exhibits a dihedral angle of 5.4(2)° with the plane of the attached keto-alkyne fragment, indicating a nearly co-planar arrangement that facilitates electronic conjugation. nih.gov A similar near-planar conformation is expected between the phenyl ring and the carbonyl group in the title compound.

Alkyl Chain Conformation: The butyl chain is flexible and will adopt a conformation that minimizes steric and torsional strain. libretexts.orglumenlearning.com It is predicted that the chain will favor a staggered conformation, with the torsional angles along the C-C bonds being close to 180° (anti-periplanar) to minimize steric hindrance between the bulky terminal phenyl and bromophenyl groups. Gauche interactions, with dihedral angles of approximately 60°, would represent higher energy conformations. lumenlearning.com

Torsional AngleDescriptionExpected Value/State
C(ar)-C(ar)-C(=O)-C(alkyl)Phenyl ring to carbonylNear 0° or 180° (planar)
C(=O)-C1-C2-C3Butyl chain conformation~180° (anti) favored
C1-C2-C3-C4Butyl chain conformation~180° (anti) favored
C2-C3-C4-C(ar)Butyl chain to Bromophenyl ringStaggered conformation

Intermolecular Interactions and Crystal Packing Effects

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For bromophenyl-containing organic compounds, a variety of interactions are known to direct their self-assembly into a stable three-dimensional structure. nih.gov

C—H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It is expected to form weak C—H···O hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules, a common motif in consolidating crystal structures of ketones. nih.gov

Halogen-Based Interactions: The bromine atom is a key participant in crystal packing. It can engage in several types of interactions:

C—Br···π Interactions: The bromine atom can interact with the electron-rich π-system of the phenyl or bromophenyl rings of adjacent molecules, forming zigzag chains or other supramolecular motifs. nih.gov

Br···Br Interactions: Type I and Type II halogen-halogen contacts, where the Br···Br distance is shorter than the sum of their van der Waals radii (approx. 3.70 Å), can also play a significant role in stabilizing the crystal lattice. mdpi.comrsc.org The interaction energy for these contacts is estimated to be around 2.2–2.5 kcal/mol. mdpi.com

These combined interactions typically result in the formation of a complex three-dimensional supramolecular network, reinforcing the molecular packing in the solid state. nih.gov

Interaction TypeDonor/AcceptorTypical Role in Crystal Packing
C—H···OC-H / Carbonyl OFormation of chains or dimers
C—Br···πC-Br / Aromatic RingLinks molecules into chains
Br···BrBromine / BromineStabilizes molecular layers
C—H···πAromatic C-H / Aromatic RingCross-linking of molecular chains

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

The title compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful tools for the stereochemical analysis of its chiral analogues, for instance, a derivative with a stereocenter on the butyl chain. cas.cz

ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left- and right-circularly polarized light. vlabs.ac.inarxiv.org For chiral ketones, these spectra are dominated by the electronic transitions of the carbonyl chromophore. The n→π* transition, which is weak in UV-Vis absorption, often gives rise to a strong signal in ECD/ORD spectra known as a Cotton effect. vlabs.ac.in A Cotton effect is characterized by a peak (or trough) in the spectrum, and its sign (positive or negative) is directly related to the stereochemistry around the chromophore. vlabs.ac.in

A foundational tool for interpreting these spectra is the Octant Rule for ketones. upenn.eduacs.org This semi-empirical rule divides the space around the carbonyl group into eight octants and predicts the sign of the Cotton effect based on the position of substituents within these octants. upenn.eduroyalsocietypublishing.org This allows for the correlation of the spectral data with the absolute configuration or conformation of the molecule. upenn.edu

In modern stereochemical analysis, experimental ECD spectra are often coupled with quantum chemical calculations. nih.gov The typical workflow involves:

Computational modeling to determine the stable conformers of the chiral analogue.

Using Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for each enantiomer (e.g., R and S). nih.govnih.gov

Comparison of the calculated spectra with the experimentally measured ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. nih.govnih.gov

TechniquePrincipleApplication for Chiral Analogues
Optical Rotatory Dispersion (ORD)Measures rotation of plane-polarized light vs. wavelength. vlabs.ac.inDetermination of absolute configuration via the sign of the Cotton effect. upenn.edu
Electronic Circular Dichroism (ECD)Measures differential absorption of circularly polarized light. arxiv.orgHighly sensitive method for assigning absolute configuration, especially when paired with TD-DFT calculations. nih.gov
The Octant RuleA predictive rule correlating substituent position with the Cotton effect sign for ketones. upenn.eduroyalsocietypublishing.orgA classical method to infer stereochemistry from ORD/ECD data.

Theoretical and Computational Chemistry Approaches to 4 4 Bromophenyl 1 Phenylbutan 1 One

Quantum Mechanical Calculations (e.g., DFT, Ab initio)

Quantum mechanical (QM) calculations are foundational in computational chemistry, providing a means to solve the Schrödinger equation for a given molecular system. Methods like Density Functional Theory (DFT) and Ab initio calculations are used to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. idosr.org DFT, in particular, has become a widely used tool due to its favorable balance of computational cost and accuracy, making it suitable for studying molecules of the size of 4-(4-Bromophenyl)-1-phenylbutan-1-one. researchgate.net

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For aromatic ketones, the HOMO is typically distributed over the phenyl rings, while the LUMO is often localized on the carbonyl group and the adjacent aromatic system.

Charge Distribution: The distribution of partial atomic charges across the molecule can be calculated using various schemes (e.g., Mulliken, Natural Bond Orbital). This analysis identifies which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). In this compound, the carbonyl oxygen is expected to carry a significant negative charge, making it a site for electrophilic attack, while the carbonyl carbon will be positively charged and thus susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of electrophilic and nucleophilic sites. Red-colored regions indicate negative potential (electron-rich, attractive to electrophiles), while blue-colored regions indicate positive potential (electron-poor, attractive to nucleophiles). For a molecule like the subject compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and more positive potentials around the hydrogen atoms of the aromatic rings.

Table 1: Illustrative Quantum Chemical Parameters for an Aromatic Ketone (Calculated via DFT)
ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment2.9 DMeasures the overall polarity of the molecule.

Prediction of Spectroscopic Parameters

QM calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain chemical shifts that often show good agreement with experimental values, aiding in structural confirmation. nih.gov

Vibrational (IR & Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the C=O stretch of the ketone group, which is expected to be a strong band.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. idosr.org This can help identify the electronic transitions responsible for the molecule's absorption of light.

Conformational Analysis and Energy Minima Identification

The flexible butyl chain in this compound allows for multiple rotational conformations (rotamers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization and energy calculations at each step, a potential energy surface can be mapped. This process identifies the global energy minimum (the most stable conformer) and other local minima (less stable, but still potentially populated conformers), providing insight into the molecule's preferred shape in the gas phase.

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

While QM calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. nih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion for each atom. nih.gov

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water, methanol). The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This allows for the study of:

Solvation Effects: How solvent molecules arrange around the solute and the nature of solute-solvent interactions (e.g., hydrogen bonding). researchgate.netnih.gov

Molecular Flexibility: How the molecule's conformation changes over time in solution. MD can reveal the dominant conformations and the rate of transitions between them, providing a dynamic picture that complements the static view from QM conformational analysis.

Thermodynamic Properties: Properties like diffusion coefficients and radial distribution functions can be calculated from the simulation trajectories, offering a deeper understanding of the molecule's behavior in a realistic environment.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, one could model reactions such as its reduction, oxidation, or participation in condensation reactions.

The process involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State (TS) Search: A transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical parameter for determining the reaction rate. nih.gov

For example, a study on the elimination reaction of 2-pentanone used DFT to map the energy profile, identifying a six-membered cyclic transition state and calculating the activation energy for the process. scholarsresearchlibrary.comresearchgate.net A similar approach could be used to model the reactivity of the subject compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity or other properties, such as chromatographic retention time. mdpi.comsemanticscholar.org

The general workflow for a QSRR study involving a series of related ketones might be:

Data Set Compilation: A set of molecules with known experimental reactivity data is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule using computational software. These can be constitutional, topological, geometric, or quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking a subset of the most relevant descriptors to the observed reactivity. semanticscholar.orgnih.gov

Model Validation: The predictive power of the model is tested using internal and external validation techniques.

A validated QSRR model could then be used to predict the reactivity of this compound without needing to perform the experiment, based solely on its calculated molecular descriptors.

Table 2: Illustrative Descriptors Used in QSRR Models for Aromatic Compounds
Descriptor TypeExample DescriptorInformation Encoded
ElectronicPolarizabilityThe ease with which the electron cloud can be distorted.
TopologicalWiener IndexInformation about molecular branching.
Quantum-ChemicalLUMO EnergyElectron-accepting ability, related to electrophilicity.
GeometricMolecular Surface AreaThe size and shape of the molecule.

Synthesis and Chemical Transformations of 4 4 Bromophenyl 1 Phenylbutan 1 One Derivatives and Analogues

Diversification of the Aromatic Substructures

The presence of two distinct aromatic rings in 4-(4-bromophenyl)-1-phenylbutan-1-one, one of which is functionalized with a bromine atom, provides significant opportunities for structural diversification. The 4-bromophenyl moiety is particularly amenable to a variety of cross-coupling reactions, while the unsubstituted phenyl ring can be modified through electrophilic aromatic substitution.

The bromine atom on the phenyl ring is a key functional handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. This reaction allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, including alkyl, alkenyl, and other aryl groups.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Aromatic Diversification

Entry Boronic Acid/Ester Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 4-(Biphenyl-4-yl)-1-phenylbutan-1-one
2 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 4-(4'-Methoxybiphenyl-4-yl)-1-phenylbutan-1-one
3 2-Thienylboronic acid PdCl₂(dppf) Cs₂CO₃ DMF 4-(4-(Thiophen-2-yl)phenyl)-1-phenylbutan-1-one

This table represents potential transformations based on established Suzuki-Miyaura coupling methodologies.

The unsubstituted phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing effects of the butyrophenone (B1668137) substituent, which is deactivating and meta-directing, would primarily yield 3'-substituted derivatives. Reaction conditions for these transformations must be carefully controlled to avoid side reactions.

Chemical Modifications of the Ketone Functionality

The ketone group is a central feature of the this compound scaffold and is amenable to a wide range of chemical modifications. These transformations can alter the electronic and steric properties of the molecule, leading to derivatives with diverse chemical properties.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 4-(4-bromophenyl)-1-phenylbutan-1-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is generally preferred to avoid the reduction of other susceptible groups. Catalytic hydrogenation can also be employed for this purpose. Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, which would yield 1-(4-bromophenyl)-4-phenylbutane.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Grignard reagents and organolithium compounds can add to the ketone to produce tertiary alcohols. The Wittig reaction provides a route to convert the ketone into an alkene, allowing for the introduction of a double bond at this position.

Table 2: Potential Modifications of the Ketone Functionality

Reaction Type Reagent(s) Product
Reduction to Alcohol NaBH₄, Methanol 4-(4-Bromophenyl)-1-phenylbutan-1-ol
Complete Reduction H₂NNH₂, KOH, Ethylene Glycol (Wolff-Kishner) 1-(4-Bromophenyl)-4-phenylbutane
Grignard Addition CH₃MgBr, then H₃O⁺ 4-(4-Bromophenyl)-1-phenyl-1-pentan-2-ol

This table illustrates potential chemical modifications based on standard ketone chemistry.

Alkyl Chain Elongation, Shortening, and Branching Strategies

Alkylation: The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then react with alkyl halides in an α-alkylation reaction to introduce branching on the carbon adjacent to the carbonyl group. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions.

Chain Elongation: The alkyl chain can be elongated through various multi-step synthetic routes. For example, conversion of the ketone to a cyanohydrin, followed by reduction and further chemical transformations, could add a carbon atom to the chain.

Chain Shortening: While more synthetically challenging, chain shortening could be conceptually achieved through oxidative cleavage reactions at a strategically introduced double bond within the alkyl chain.

Stereoisomeric and Diastereomeric Variants

If the ketone is reduced to an alcohol, the benzylic carbon becomes a chiral center, leading to the formation of a racemic mixture of (R)- and (S)-4-(4-bromophenyl)-1-phenylbutan-1-ol. These enantiomers can be separated by chiral chromatography or by reacting the racemic alcohol with a chiral resolving agent.

Asymmetric synthesis provides a more direct route to enantiomerically enriched or pure stereoisomers. The enantioselective reduction of the ketone can be achieved using chiral reducing agents or catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the asymmetric reduction of ketones.

Table 3: Potential Stereoselective Reduction of the Ketone

Catalyst / Reagent Product Enantiomeric Excess (e.e.)
(S)-CBS catalyst, BH₃·THF (S)-4-(4-Bromophenyl)-1-phenylbutan-1-ol Typically >90%
(R)-CBS catalyst, BH₃·THF (R)-4-(4-Bromophenyl)-1-phenylbutan-1-ol Typically >90%

This table shows potential outcomes based on established asymmetric reduction methods.

Systematic Structure-Reactivity Relationship Studies of Derivative Libraries

The development of libraries of derivatives of this compound allows for systematic studies of structure-reactivity relationships. By methodically altering different parts of the molecule, insights can be gained into how steric and electronic factors influence the reactivity of the functional groups.

For instance, a library of derivatives with different substituents on the 4'-position (para-position of the bromophenyl ring) can be synthesized via Suzuki coupling. The reactivity of the ketone in these derivatives towards a specific reaction, such as reduction or Grignard addition, can then be quantified. Electron-donating groups on the aromatic ring would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack, while electron-withdrawing groups would have the opposite effect.

Similarly, a library with varying substituents on the unsubstituted phenyl ring (at the 3'-position) could be created to study their influence on the acidity of the α-protons and the subsequent reactivity of the enolate in alkylation reactions. These studies are crucial for understanding the chemical behavior of this class of compounds and for designing derivatives with specific desired properties.

Applications of 4 4 Bromophenyl 1 Phenylbutan 1 One As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Designed Molecules

While direct applications of 4-(4-Bromophenyl)-1-phenylbutan-1-one in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active molecules. The γ-aryl ketone framework is a common feature in various natural products and pharmaceuticals. The presence of the bromo- and phenyl- functionalities at opposite ends of the butane (B89635) chain allows for selective and sequential reactions, a crucial aspect in the multi-step sequences characteristic of total synthesis.

The bromophenyl group serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of complex biaryl or aryl-alkenyl/alkynyl structures. The ketone functionality can be manipulated through a wide array of classical carbonyl chemistry, including reductions to alcohols, Grignard additions for chain extension, and Wittig reactions for the formation of carbon-carbon double bonds. This dual reactivity allows for both the elaboration of the carbon skeleton and the introduction of further functional groups.

For instance, γ-aryl ketones are precursors to a variety of heterocyclic systems through condensation reactions. The flexible butane chain can facilitate intramolecular cyclizations to form five- or six-membered rings, which are core structures in many alkaloids and terpenoids. The ability to perform late-stage functionalization on the bromophenyl ring provides a strategic advantage in the synthesis of analogues of natural products for structure-activity relationship studies.

Utilization as a Building Block in the Construction of Macrocycles and Supramolecular Assemblies

The linear, bifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocycles. Macrocyclization reactions are pivotal in the construction of compounds with unique host-guest properties, ionophores, and certain classes of antibiotics. The terminal reactive sites—the bromophenyl group and the phenyl ketone—can be exploited in intramolecular cyclization strategies to form large rings.

One potential approach involves the conversion of the ketone to an amine via reductive amination, followed by an intramolecular Buchwald-Hartwig amination with the bromophenyl group to yield a large lactam. Alternatively, the ketone can be transformed into a terminal alkyne, which can then undergo an intramolecular Sonogashira coupling with the aryl bromide.

The Heck reaction is another powerful tool for macrocyclization. mdpi.com By introducing a vinyl group at the ketone side of the molecule, an intramolecular Heck reaction with the bromophenyl moiety can forge the macrocyclic ring. The success of such macrocyclization reactions often depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. acs.org

Macrocyclization Strategy Reactive Groups Involved Resulting Macrocyclic Core
Intramolecular Buchwald-Hartwig AminationAmine (from ketone) and Aryl BromideMacrocyclic Lactam
Intramolecular Sonogashira CouplingTerminal Alkyne (from ketone) and Aryl BromideMacrocyclic Aryl-Alkyne
Intramolecular Heck ReactionVinyl Group (from ketone) and Aryl BromideMacrocyclic Alkene

Precursor for Novel Organic Materials and Ligands in Catalysis

The inherent functionalities of this compound make it a promising precursor for the synthesis of novel organic materials and ligands for catalysis. The presence of two aromatic rings connected by a flexible aliphatic chain is a common design element in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

The bromophenyl group can be readily converted to other functional groups, such as boronic acids, phosphines, or nitriles, through well-established transformations. This allows for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties. For example, Suzuki coupling of the corresponding boronic acid derivative with various aryl halides can lead to the formation of conjugated oligomers and polymers with potential applications in organic electronics.

Furthermore, the introduction of coordinating groups, such as phosphines or nitrogen-based heterocycles, onto the aromatic rings can transform the molecule into a ligand for transition metal catalysis. The flexible butane linker can allow for the formation of chelate complexes with specific bite angles, which can influence the selectivity and activity of the catalyst. The ability to synthesize both symmetric and unsymmetric ligands by selectively modifying one or both aromatic rings adds to the versatility of this building block.

Functional Material/Ligand Type Key Synthetic Transformation Potential Application
Conjugated PolymersSuzuki or Stille CouplingOrganic Electronics
Bidentate Phosphine (B1218219) LigandsLithiation followed by reaction with chlorophosphineHomogeneous Catalysis
Liquid Crystalline MaterialsEsterification or EtherificationDisplay Technologies

Development of Cascade and Domino Reactions Featuring the Compound

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The structure of this compound is well-suited for the design of such reactions.

A potential cascade could be initiated by a reaction at the ketone functionality, which then triggers a subsequent cyclization onto one of the aromatic rings. For instance, a Michael addition to an α,β-unsaturated ketone derived from this compound could be followed by an intramolecular aldol (B89426) condensation or Friedel-Crafts reaction.

The presence of the aryl bromide also opens up possibilities for palladium-catalyzed cascade reactions. A Heck reaction followed by a cyclization or another cross-coupling reaction in a one-pot fashion could lead to the rapid construction of complex polycyclic systems. For example, an intermolecular Heck reaction at the bromophenyl position could introduce a group that then participates in an intramolecular reaction with the ketone or a derivative thereof.

The development of such cascade reactions is a key area of modern organic synthesis, as they offer significant advantages in terms of atom economy, step economy, and reduced waste generation. The strategic placement of reactive sites in this compound makes it an attractive substrate for the exploration of new and innovative cascade transformations.

Cascade Reaction Type Initiating Step Subsequent Steps Potential Product Class
Anionic CascadeMichael AdditionIntramolecular Aldol/Friedel-CraftsPolycyclic Ketones
Palladium-Catalyzed CascadeIntermolecular Heck ReactionIntramolecular Cyclization/CouplingFused Ring Systems

Future Research Directions and Emerging Opportunities for 4 4 Bromophenyl 1 Phenylbutan 1 One

Exploration of Unconventional Reactivity Pathways

While the classical reactivity of the ketone and the aryl bromide in 4-(4-bromophenyl)-1-phenylbutan-1-one is understood, future research could focus on uncovering novel and unconventional reaction pathways. The strategic positioning of its functional groups may allow for unique intramolecular reactions or facilitate access to complex molecular architectures.

One area of interest is the use of the bromophenyl group in various cross-coupling reactions to synthesize a diverse library of derivatives. nih.gov For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents at the para-position of the phenyl ring, thereby modulating the electronic and steric properties of the molecule. Research into photoredox catalysis could also reveal new C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.

Furthermore, the core butanone structure can be a precursor for the synthesis of various heterocyclic compounds. researchgate.net Investigations into multi-component reactions or cascade cyclizations initiated at the ketone or the benzylic positions could lead to the efficient construction of novel pyridines, pyrimidines, or other pharmacologically relevant scaffolds. researchgate.net Exploring the reactivity of the α-carbon to the ketone through enolate chemistry also presents opportunities for asymmetric functionalization, leading to chiral derivatives with potential applications in catalysis or materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. thieme-connect.denih.gov Future research should explore the adaptation of the synthesis of this compound and its derivatives to flow chemistry platforms. This would involve the development of robust, high-throughput methods for key synthetic steps, such as Friedel-Crafts acylation and subsequent functional group manipulations. Packed-bed reactors with immobilized catalysts or reagents could streamline purification and reduce waste, contributing to a more sustainable synthetic process. thieme-connect.de

In parallel, the modular nature of this compound makes it an ideal candidate for automated synthesis platforms. chemrxiv.org These systems can rapidly generate large libraries of analogues by systematically varying the building blocks used in the synthesis. nih.govresearchgate.net By integrating robotic systems with machine learning algorithms, it may become possible to accelerate the discovery of new derivatives with desired properties, moving the field closer to on-demand small molecule synthesis. chemrxiv.org An automated workflow could, for example, perform a Suzuki coupling with a diverse set of boronic acids, followed by automated purification and characterization, significantly accelerating the drug discovery or materials science research cycle. nih.gov

Computational Design of New Functionalized Analogues with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. Future research can leverage these methods to design novel analogues of this compound with tailored reactivity and functionality.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov Such studies can predict the most reactive sites for electrophilic or nucleophilic attack, guide the choice of reagents for selective transformations, and help elucidate reaction mechanisms. For instance, DFT calculations could predict how different substituents on the phenyl rings influence the energy of the frontier molecular orbitals, thereby tuning the compound's reactivity in cross-coupling or cycloaddition reactions. nih.gov

Molecular dynamics simulations could also be used to study the conformational landscape of the flexible butyl chain and how it influences the interaction of the molecule with biological targets or its self-assembly properties in materials. This computational pre-screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory.

Sustainable and Economically Viable Production Methodologies

Developing sustainable and economically viable methods for the synthesis of this compound is crucial for its potential large-scale applications. Future research should focus on green chemistry principles to minimize the environmental impact and cost of production.

This includes the exploration of atom-economical reactions that maximize the incorporation of starting material atoms into the final product, thus reducing waste. organic-chemistry.org For example, developing catalytic routes that avoid the use of stoichiometric reagents would be a significant advancement. Research into the use of more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, is also a key area of investigation.

Furthermore, optimizing reaction conditions to reduce energy consumption, for instance by using microwave-assisted synthesis or by finding highly active catalysts that operate at lower temperatures, will be important. orgsyn.org A comprehensive life-cycle assessment of the synthetic process could identify bottlenecks in terms of cost and environmental impact, guiding further process development. The ultimate goal is to establish a manufacturing process that is not only efficient and high-yielding but also safe, sustainable, and economically competitive.

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-1-phenylbutan-1-one, and how are intermediates characterized?

Answer: A typical synthesis involves Friedel-Crafts acylation of bromobenzene derivatives with phenylbutanone precursors. For example, 4-(4-bromophenyl) intermediates can be prepared via sulfonylation or halogenation reactions, followed by ketone formation. Key intermediates, such as 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, are characterized using 13C^{13}\text{C} NMR (e.g., δ 208.3 ppm for carbonyl groups) and HRMS (e.g., m/z 235.13343 [M+H+^+]) . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic methods are critical for validating the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H^1\text{H} NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone-adjacent methylene/methyl groups (δ 2.5–3.2 ppm). 13C^{13}\text{C} NMR confirms the carbonyl carbon (δ ~208 ppm) .
  • IR Spectroscopy : Strong absorption at ~1712 cm1^{-1} (C=O stretch) and 1494 cm1^{-1} (C-Br vibration) .
  • Mass Spectrometry : HRMS or ESI-TOF provides exact mass confirmation (e.g., calculated 235.13287 for C14_{14}H19_{19}O3_3) .

Q. How is the crystal structure of this compound determined, and what software is used?

Answer: X-ray diffraction (XRD) with Mo Kα radiation (λ = 0.71073 Å) is standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving structures. Key parameters include space group (e.g., P1_1), R-factor (<0.05), and hydrogen bonding patterns (e.g., C–H···O interactions) .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing enantiomerically pure derivatives?

Answer: Chiral resolution techniques, such as using (S)-(-)-1-(4-bromophenyl)ethyl isocyanate as a chiral auxiliary, enable enantiomer separation. Asymmetric catalysis (e.g., BINAP ligands with palladium) can control stereochemistry. Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements .

Q. What methodologies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Answer: Graph set analysis (e.g., Etter’s rules) and Hirshfeld surface calculations distinguish persistent hydrogen bonds (e.g., O···H–C) from transient interactions. For this compound, C=O···H–C (2.8–3.0 Å) and Br···π interactions (3.5 Å) dominate . Discrepancies in bond lengths are resolved using high-resolution (<0.8 Å) XRD data and multipole refinement in SHELXL .

Q. How are computational methods integrated to predict biological activity or material properties?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., ketone oxygen as a nucleophile).
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) using force fields like AMBER .
  • QSAR Models : Relate substituent effects (e.g., bromine’s electronegativity) to cytotoxicity (e.g., IC50_{50} values in cancer cell lines) .

Methodological Notes

  • Synthetic Optimization : Use anhydrous AlCl3_3 in Friedel-Crafts reactions to minimize side products. Monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 EtOAc/hexane) .
  • Crystallization : Slow evaporation of dichloromethane/hexane (1:3) yields diffraction-quality crystals .
  • Safety : Handle brominated intermediates in fume hoods due to potential lachrymatory effects (refer to SDS for 4-(4-bromophenyl) derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.